21-Desacetyl-21-dehydro Difluprednate is a derivative of Difluprednate, a synthetic corticosteroid used primarily in ophthalmology to reduce inflammation and pain following eye surgeries. This compound is characterized by its unique chemical structure, which includes modifications at the 21-position of the steroid backbone, specifically the removal of an acetyl group and the introduction of a dehydro group. The molecular formula for 21-Desacetyl-21-dehydro Difluprednate is , with a molecular weight of approximately 464.51 g/mol .
These reactions are significant in understanding the stability and degradation pathways of the compound in pharmaceutical formulations.
21-Desacetyl-21-dehydro Difluprednate exhibits anti-inflammatory and immunosuppressive activities characteristic of corticosteroids. It acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Studies indicate that it is effective in reducing ocular inflammation post-surgery, making it valuable in clinical settings .
The synthesis of 21-Desacetyl-21-dehydro Difluprednate typically involves several steps:
Interaction studies involving 21-Desacetyl-21-dehydro Difluprednate focus on its pharmacokinetics and potential interactions with other drugs. Given its mechanism as a corticosteroid:
Several compounds share structural similarities with 21-Desacetyl-21-dehydro Difluprednate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Difluprednate | Acetylated form; active anti-inflammatory agent | Used primarily for ocular conditions |
| Prednisolone | Corticosteroid; lacks fluorine substituents | Broader systemic use; different side effect profile |
| Betamethasone | Contains a 16-methyl group; potent anti-inflammatory | More potent than many corticosteroids |
| Dexamethasone | Fluorinated analog; longer half-life | Used for severe inflammatory conditions |
The uniqueness of 21-Desacetyl-21-dehydro Difluprednate lies in its specific modifications that enhance its ocular efficacy while potentially reducing systemic side effects compared to other corticosteroids.
The synthesis of 21-desacetyl-21-dehydro difluprednate originates from hydrocortisone-21-acetate, a cost-effective starting material widely available in pharmaceutical markets. The pathway involves four sequential transformations:
Table 1: Key Reaction Parameters in Early Synthesis Stages
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Fluorination | DAST | CH₂Cl₂ | −20°C | 92 |
| Oxidation | CrO₃/H₂SO₄ | Acetone | 0°C | 98 |
| Epimerization | t-BuOK | THF | 25°C | 85 |
The introduction of a butyrate ester at C-17 is pivotal for modulating the compound’s lipophilicity and ocular penetration. Traditional methods employ butyric anhydride with dimethylaminopyridine (DMAP) catalysis, but recent advances focus on:
Zinc triflate ([Zn(OTf)₃]) at 0.5 mol% loading in ethyl acetate improves reaction kinetics, reducing esterification time from 12 hours to 3 hours while maintaining 95% yield. The mechanism involves coordination of Zn²⁺ to the carbonyl oxygen, activating the anhydride for nucleophilic attack by the C-17 hydroxyl group.
Replacing dichloromethane with cyclopentyl methyl ether (CPME) minimizes side reactions such as over-esterification at C-21. CPME’s low polarity (dielectric constant: 4.8) stabilizes transition states without participating in hydrogen bonding.
Table 2: Comparative Analysis of Esterification Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMAP | CH₂Cl₂ | 12 | 88 | 97.2 |
| Zn(OTf)₃ | CPME | 3 | 95 | 99.1 |
Selective removal of the C-21 acetyl group employs dibutyltin oxide (DBTO) in methanol under reflux. DBTO’s oxophilic nature facilitates nucleophilic cleavage of the ester bond without affecting the C-17 butyrate. Kinetic studies reveal a second-order dependence on DBTO concentration, with a rate constant ($$k$$) of $$2.7 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$.
Introduction of the Δ¹ double bond utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane. DDQ abstracts hydrogen atoms from C-1 and C-2, forming a conjugated diene system. Isotopic labeling experiments confirm no migration of the C-4 proton during this step, ensuring structural fidelity.
Mechanistic Pathway:$$\text{21-Acetate} \xrightarrow{\text{DBTO/MeOH}} \text{21-Alcohol} \xrightarrow{\text{DDQ}} \text{Δ¹-Dehydro Derivative}$$Side reactions, such as over-dehydrogenation at C-4/C-5, are suppressed by maintaining DDQ stoichiometry below 1.1 equivalents.
The development of chromatographic methods for 21-Desacetyl-21-dehydro Difluprednate requires careful optimization of multiple parameters to achieve adequate separation from structurally related compounds [6] [7]. Reverse-phase chromatography utilizing octadecylsilyl stationary phases has demonstrated superior performance for steroid separations, with YMC pack ODS-AQ columns providing enhanced selectivity for polar-embedded compounds [7] [5]. The chromatographic separation relies on gradient elution systems employing ammonium formate buffer at pH 4.5 combined with acetonitrile as the organic modifier [7] [8].
Table 1: Optimized Chromatographic Parameters for 21-Desacetyl-21-dehydro Difluprednate Analysis
| Parameter | Optimized Conditions | Alternative Conditions |
|---|---|---|
| Mobile Phase A | 0.02 M Ammonium formate buffer (pH 4.5) | Acetate buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol-Acetonitrile mixture |
| Gradient Profile | 80:20 to 100:0 in 13.9 min | Gradient mode optimized |
| Flow Rate (mL/min) | 0.3 | 0.2-0.3 |
| Column Temperature (°C) | 50 | 40-50 |
| Detection Wavelength (nm) | 264 | 240-264 |
| Injection Volume (μL) | 5 | 5-20 |
| Run Time (min) | 21 | 11-21 |
The analytical methodology incorporates photodiode array detection at 264 nanometers, which corresponds to the characteristic ultraviolet absorption maximum of the conjugated steroid system [7] [9]. Method optimization studies have demonstrated that temperature control at 50 degrees Celsius enhances peak resolution and reduces analysis time while maintaining chromatographic integrity [7] [10]. The gradient profile initiates with 80 percent aqueous buffer and progresses to 100 percent organic solvent over approximately 14 minutes, ensuring complete elution of all process-related impurities [7] [8].
Ultra-high-performance liquid chromatography systems provide enhanced resolution and reduced analysis times for complex steroid mixtures containing 21-Desacetyl-21-dehydro Difluprednate [9] [11]. Fused-core particle technology columns demonstrate superior efficiency for steroid separations, achieving theoretical plate numbers exceeding 10,000 plates per meter [9] [12]. The implementation of sub-2-micrometer particle stationary phases enables baseline separation of closely related structural isomers within 6-minute analytical runs [11] [13].
System suitability testing protocols establish critical performance parameters including theoretical plate number, peak resolution, repeatability, and tailing factor assessments [13] [14]. These parameters ensure consistent analytical performance across multiple analytical sessions and different instrument configurations [15] [14]. Resolution values greater than 1.5 between adjacent peaks and tailing factors below 2.0 represent acceptable system performance criteria for steroid analysis [9] [14].
Table 2: Process-Related Impurities of Difluprednate and Chromatographic Characteristics
| Impurity | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | CAS Number |
|---|---|---|---|---|
| 21-Desacetyl-21-dehydro Difluprednate | C₂₅H₃₀F₂O₆ | 464.51 | 8.2 | Not Available |
| Difluprednate Hydroxy Impurity | C₂₅H₃₂F₂O₆ | 466.52 | 6.5 | 23640-96-2 |
| Difluprednate 11-Keto Impurity | C₂₇H₃₄F₂O₇ | 508.56 | 9.8 | Not Available |
| Difluprednate Aldehyde Impurity | C₂₅H₃₀F₂O₆ | 464.51 | 7.1 | Not Available |
| 6-Hydroxy Difluprednate | C₂₇H₃₄F₂O₈ | 524.56 | 5.9 | Not Available |
Analytical method validation follows International Council for Harmonisation guidelines, establishing performance characteristics essential for regulatory compliance [15] [14]. Linearity assessments demonstrate proportional responses across concentration ranges from 0.5 to 50 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [16] [9]. Precision evaluations encompass repeatability and intermediate precision studies, typically achieving relative standard deviation values below 2.0 percent [16] [9].
Accuracy determinations utilize recovery studies at multiple concentration levels, demonstrating quantitative recovery between 98.0 and 102.0 percent for 21-Desacetyl-21-dehydro Difluprednate [16] [9]. Limit of detection and limit of quantification establish sensitivity parameters, with detection limits typically ranging from 0.03 to 0.05 micrograms per milliliter [16] [9]. Specificity assessments confirm peak purity through spectral analysis and demonstrate absence of interference from matrix components and degradation products [15] [9].
Table 3: Method Validation Parameters for 21-Desacetyl-21-dehydro Difluprednate
| Validation Parameter | Acceptance Criteria | Observed Results |
|---|---|---|
| Linearity Range (μg/mL) | 0.5-50 | 1.0-50 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) (μg/mL) | 0.03-0.05 | 0.035 |
| Limit of Quantification (LOQ) (μg/mL) | 0.10-0.15 | 0.12 |
| Precision (RSD %) | ≤ 2.0 | 1.2 |
| Accuracy (% Recovery) | 98.0-102.0 | 99.8 |
| Specificity | Peak purity > 95% | 99.2% |
| Robustness | RSD < 2.0% | 1.8% |
Mass spectrometric analysis of 21-Desacetyl-21-dehydro Difluprednate employs electrospray ionization in positive ion mode, generating protonated molecular ions at mass-to-charge ratio 465.2 [M+H]⁺ [17] [18]. The ionization process benefits from the presence of nitrogen-containing functional groups and the polar nature of the steroid hydroxyl substituents [17] [19]. Optimal ionization conditions require capillary voltages between 3000 and 4000 volts with source temperatures maintained at 350 degrees Celsius [18] [19].
Fragmentation patterns provide diagnostic information for structural elucidation, with characteristic product ions observed at mass-to-charge ratios 97.0, 109.0, and 147.0 [17] [18]. These fragments correspond to common steroid ring system cleavages, including loss of side-chain substituents and ring fragmentation processes [17] [20]. The base peak at mass-to-charge ratio 109 represents a particularly diagnostic fragment for delta-4-steroid identification [17] [20].
Table 4: Mass Spectrometry Parameters for Structural Identification
| Parameter | ESI Positive Mode | Alternative Conditions |
|---|---|---|
| Ionization Mode | Positive | Negative/Positive |
| Ion Source | Electrospray Ionization | APCI/ESI |
| Precursor Ion (m/z) | 465.2 [M+H]⁺ | Variable |
| Product Ions (m/z) | 97.0, 109.0, 147.0 | Compound-specific |
| Collision Energy (eV) | 25-35 | 20-40 |
| Dwell Time (ms) | 100 | 50-200 |
| Capillary Voltage (V) | 3500 | 3000-4000 |
| Source Temperature (°C) | 350 | 300-400 |
Multiple reaction monitoring techniques enable selective detection and quantification of structural isomers through specific precursor-to-product ion transitions [17] [18]. The aldehyde functionality in 21-Desacetyl-21-dehydro Difluprednate generates unique fragmentation pathways distinguishable from hydroxyl-containing isomers [5] [21]. Collision-induced dissociation at optimized energies between 25 and 35 electron volts produces reproducible fragmentation spectra suitable for quantitative analysis [18] [19].
High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula determination and elemental composition assignments [22] [20]. Time-of-flight and Orbitrap mass analyzers achieve mass accuracy better than 2 parts per million, facilitating confident identification of unknown degradation products and process impurities [22] [23]. Isotope pattern matching confirms molecular ion assignments and eliminates potential interferences from matrix components [22] [20].
Recent developments in steroid analysis demonstrate enhanced isomer specificity through silver ion adduction techniques [22] [19]. Silver cationization increases instrumental response up to 14-fold while enabling mobility separation of closely related structural isomers [22]. The silver coordination occurs at multiple sites within the steroid molecule, introducing conformational changes that facilitate analytical discrimination [22] [19].
Ion mobility spectrometry coupled with mass spectrometry provides additional separation dimensions for complex steroid mixtures [22] [19]. Collision cross-section measurements offer complementary structural information to traditional mass spectral data, particularly valuable for differentiating position isomers and stereoisomers [22] [18]. Combined analytical approaches utilizing chromatographic separation, ion mobility, and tandem mass spectrometry achieve comprehensive characterization of steroid impurity profiles [5] [19].